1-Bromo-1-ethoxycyclopropane
Overview
Description
1-Bromo-1-ethoxycyclopropane is a chemical compound with the molecular formula C5H9BrO . It is a colorless to yellow liquid with a molecular weight of 165.03 .
Synthesis Analysis
The synthesis of 1-Bromo-1-ethoxycyclopropane has been developed starting from inexpensive γ-butyrolactone via bromination, cyclisation, ammoniation and dehydration reaction . The sequence proceeds in good yield .Molecular Structure Analysis
The molecular structure of 1-Bromo-1-ethoxycyclopropane is represented by the linear formula C5H9BrO . The InChI code for the compound is 1S/C5H9BrO/c1-2-7-5(6)3-4-5/h2-4H2,1H3 .Physical And Chemical Properties Analysis
1-Bromo-1-ethoxycyclopropane is a colorless to yellow liquid . It has a molecular weight of 165.03 . The compound is sparingly soluble in water and soluble in most organic solvents.Scientific Research Applications
Synthesis and Reaction Studies
Synthesis of Cyclobutanones : 1-Bromo-1-ethoxycyclopropane is used as an intermediate in the synthesis of cyclobutanones, particularly in the formation of (E)-2-(1-Propenyl)cyclobutanone, demonstrating its utility in ring expansion reactions and ether by halogen replacement reactions (Miller & Gadwood, 2003).
Formation of Cyclopropanes and Heterocycles : It aids in the formation of cyclopropane lactones and fused heterocyclic compounds, playing a significant role in the reaction mechanisms involving Michael initiated ring closure reactions (Fariña et al., 1987).
Strained Hydrocarbons Synthesis : Its utility is observed in the synthesis of highly strained hydrocarbons like tetracyclo[3.3.1.13.7.01.3]decane, where it reacts with bromine to yield intermediate bromoadamantyloxonium tribromide (Pincock et al., 1972).
Cycloaddition Reactions : It undergoes dimerizations and cycloaddition reactions to form compounds like dispiro[2.0.2.2]octanes, demonstrating its reactivity in the formation of complex molecular structures (Bottini & Cabral, 1978).
Synthesis of Juvenile Hormone and Terpenoid Structures : The compound is effective in the synthesis of homoterpenoid and terpenoid structures, such as juvenile hormone (JH-II) and β-sinensal, showcasing its versatility in organic synthesis (Morizawa et al., 1984).
Electroreductions and Asymmetric Synthesis : It is involved in electroreductions of bromocyclopropanes, leading to optically active products, indicating its potential in asymmetric synthesis (Hazard et al., 1982).
Miscellaneous Applications
Access to Bicyclopropyl Derivatives : It is used in the synthesis of various 1-cyclopropylcyclopropane derivatives, illustrating its role in accessing diverse bicyclopropyl compounds (Meijere et al., 2010).
Carbonylation Studies : The compound is a key player in the electrochemical reductive carbonylation studies, highlighting its importance in carbonylation reactions (Yanilkin et al., 1996).
Halogenated Catechols Formation : It contributes to the formation of halogenated catechols through cycloaddition reactions, underlining its role in the synthesis of specialized organic compounds (Truong et al., 2010).
Identification in Food Quality Control : Its derivative, 2-alkylcyclobutanone, is used as a marker for identifying irradiated foods, demonstrating its application in food quality control (Mörsel & Schmiedl, 1994).
Silacyclopropanes Synthesis : The compound is instrumental in synthesizing stable 1-bromo-1-silacyclopropanes, a new route to silacyclopropanes, showcasing its role in silicon chemistry (Cho et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-bromo-1-ethoxycyclopropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-2-7-5(6)3-4-5/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSPBKRLRIJAHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538811 | |
Record name | 1-Bromo-1-ethoxycyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-1-ethoxycyclopropane | |
CAS RN |
95631-62-2 | |
Record name | 1-Bromo-1-ethoxycyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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